Potassium trifluoro(4-hexylphenyl)borate

Description

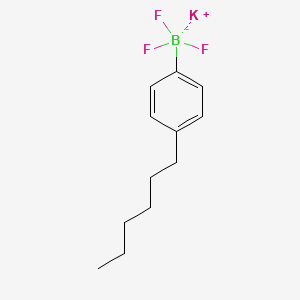

Potassium trifluoro(4-hexylphenyl)borate is an organoboron compound characterized by a trifluoroborate anion complexed with a potassium cation. The structure features a 4-hexylphenyl substituent attached to the boron center, where the hexyl chain (C₆H₁₃) provides significant lipophilicity.

Lithiation: Reaction of 4-hexylphenyl bromide with n-butyllithium in tetrahydrofuran (THF) at low temperatures .

Boration: Quenching the lithium intermediate with trimethyl borate (B(OMe)₃) to form a boronate ester.

Fluoridation: Treatment with potassium hydrogen fluoride (KHF₂) to yield the trifluoroborate salt .

This compound is expected to exhibit stability in air and moisture, typical of potassium trifluoroborates, making it suitable for cross-coupling reactions like Suzuki-Miyaura . Applications may include catalysis, materials science, and pharmaceutical synthesis, leveraging its bulky aryl group for steric control.

Properties

Molecular Formula |

C12H17BF3K |

|---|---|

Molecular Weight |

268.17 g/mol |

IUPAC Name |

potassium;trifluoro-(4-hexylphenyl)boranuide |

InChI |

InChI=1S/C12H17BF3.K/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14,15)16;/h7-10H,2-6H2,1H3;/q-1;+1 |

InChI Key |

XFGSREBILGWAOS-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CCCCCC)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-hexylphenyl)borate can be synthesized through the reaction of 4-hexylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically involves the following steps:

- Dissolution of 4-hexylphenylboronic acid in a solvent such as tetrahydrofuran (THF).

- Addition of potassium hydrogen fluoride to the solution.

- Stirring the reaction mixture at room temperature for several hours.

- Isolation and purification of the product by filtration and recrystallization .

Industrial Production Methods

Industrial production of potassium trifluoro(4-hexylphenyl)borate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-hexylphenyl)borate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the organotrifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or esters.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids/Esters: Formed through oxidation.

Substituted Organoboron Compounds: Formed through nucleophilic substitution

Scientific Research Applications

Potassium trifluoro(4-hexylphenyl)borate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of potassium trifluoro(4-hexylphenyl)borate in chemical reactions involves the activation of the boron center, which facilitates the transfer of the trifluoroborate group to other molecules. In Suzuki-Miyaura coupling, the palladium catalyst activates the boron center, allowing the transfer of the aryl group to the halide substrate, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Structural and Electronic Effects

The 4-hexylphenyl group distinguishes this compound from other aryltrifluoroborates by combining a long alkyl chain with an aromatic system. Key comparisons include:

Physical Properties

Comparative data on melting points, solubility, and stability:

Dec. = decomposition.

*Estimated based on analogous structures: Longer alkyl chains reduce crystallinity, lowering melting points .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituents:

*Prediction based on steric hindrance from hexyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.